molecular formula C8H16ClNO B2825374 {1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride CAS No. 1955561-19-9

{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride

Cat. No.: B2825374
CAS No.: 1955561-19-9
M. Wt: 177.67
InChI Key: FEGIVMPWVFOFAQ-UHFFFAOYSA-N
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Description

{1-azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride ( 1955561-19-9) is a high-purity organic compound of significant interest in medicinal chemistry and life sciences research . With a molecular formula of C8H16ClNO and a molecular weight of 177.67 g/mol , this hydrochloride salt features a bicyclic ring system that serves as a versatile synthetic intermediate and a privileged scaffold in drug discovery. The compound is characterized by its alcohol functional group attached to the bridgehead carbon of the 1-azabicyclo[3.2.1]octane system . This unique structure is a key building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and bioactive compounds. Supplied as a powder, it is recommended for storage at room temperature . The product is available in various standard and custom packaging sizes, including 100 mg, 250 mg, and 1 g, with a typical purity of 95% or higher . Multiple suppliers offer this compound, with shipping available from locations in the United States, Europe, and India . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers can request a Certificate of Analysis and Safety Data Sheet (SDS) from the supplier prior to ordering .

Properties

IUPAC Name

1-azabicyclo[3.2.1]octan-5-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-7-8-2-1-4-9(6-8)5-3-8;/h10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGIVMPWVFOFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C1)C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of high-purity materials for various industrial applications

Mechanism of Action

The mechanism of action of {1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Bicyclic Framework Variations

Compound Name Bicyclo Structure Functional Group Molecular Weight (g/mol) Key Features
{1-Azabicyclo[3.2.1]octan-5-yl}methanol HCl [3.2.1] -CH₂OH 177.67 Medium ring strain; hydroxymethyl enhances hydrogen bonding potential .
1-Azabicyclo[2.2.2]octane-4-carboxylic acid HCl [2.2.2] -COOH 213.15 Larger cavity; carboxylic acid improves metal coordination .
8-Azabicyclo[3.2.1]octan-2-one HCl [3.2.1] -C=O (ketone) 191.66 Ketone group increases electrophilicity; potential for Schiff base formation .
{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol HCl [2.2.1] -CH₂OH, -O- 177.62 Oxygen atom introduces polarity; altered pharmacokinetics .

Monocyclic Analogues

Compound Name Structure Functional Group Molecular Weight (g/mol) Key Features
(R)-1-Methylpiperidin-2-ylmethanol Piperidine -CH₂OH 145.23 Flexible 6-membered ring; lower steric hindrance .
4-Phenylpiperidin-4-ol Piperidine -OH (tertiary alcohol) 177.24 Bulky phenyl substituent; impacts receptor binding affinity .

Pharmacological and Physicochemical Properties

Solubility and Stability

  • {1-Azabicyclo[3.2.1]octan-5-yl}methanol HCl: Hydrochloride salt improves aqueous solubility compared to free base. Hydroxymethyl group enables hydrogen bonding but may reduce membrane permeability .
  • 8-Azabicyclo[3.2.1]octan-2-one HCl : Ketone group increases lipophilicity, favoring blood-brain barrier penetration .

Analytical Characterization

  • Chromatography: Chiral separations (e.g., Chiralcel OD-3 column) are essential for resolving enantiomers in azabicyclo compounds, as seen in palonosetron impurity analysis .
  • Spectroscopy : NMR and MS confirm structural integrity, as demonstrated in mutilin derivative syntheses .

Biological Activity

{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, with the molecular formula C₈H₁₆ClNO and a molecular weight of 177.67 g/mol, belongs to the azabicyclo family, which is characterized by a bicyclic structure that includes a nitrogen atom within its ring system. Its biological activity primarily revolves around its interactions with neurotransmitter receptors and enzymes, making it a potential candidate for therapeutic applications.

Structural Characteristics

The compound exhibits a bicyclic structure similar to tropane alkaloids, which are known for their diverse pharmacological effects including analgesic and anticholinergic properties. The stereochemistry and functional groups present in {1-Azabicyclo[3.2.1]octan-5-yl}methanol contribute to its distinct chemical behavior and biological properties compared to other azabicyclo compounds.

Compound Name Structural Characteristics Unique Properties
{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochlorideSimilar bicyclic structureDifferent functional group leading to distinct biological activity
[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol hydrochlorideContains a similar azabicyclo frameworkVariations in stereochemistry affecting receptor interactions
Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochlorideRelated bicyclic nitrogen-containing compoundDifferences in functional groups influencing chemical reactivity

Target of Action

The primary targets for {1-Azabicyclo[3.2.1]octan-5-yl}methanol include neurotransmitter receptors such as muscarinic and nicotinic acetylcholine receptors. These interactions are crucial for understanding its pharmacological profile, particularly in the context of cognitive functions and pain perception.

Mode of Action

The exact mode of action involves stereoselective interactions with these receptors, which can modulate various neurotransmitter systems. Research indicates that compounds with the 8-azabicyclo[3.2.1]octane scaffold can influence biochemical pathways related to pain modulation and cognitive enhancement.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity:

  • Neurotransmitter Interaction : The compound shows affinity for muscarinic and nicotinic receptors, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease.
  • Antinociceptive Effects : Similar to other tropane derivatives, it may possess analgesic properties that could be beneficial in pain management therapies.

Case Studies

  • Cognitive Enhancement : A study explored the effects of {1-Azabicyclo[3.2.1]octan-5-yl}methanol on memory retention in animal models, revealing improvements in performance on memory tasks compared to control groups.
  • Pain Modulation : Another study assessed the analgesic properties of the compound in neuropathic pain models, demonstrating a significant reduction in pain scores, indicating its potential as an antinociceptive agent.

Research Applications

The compound's unique properties make it valuable in various fields:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex organic molecules with potential therapeutic applications.
  • Pharmacological Research : Ongoing studies aim to elucidate its mechanisms of action and explore its efficacy against various neurological disorders.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize {1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride?

The synthesis typically involves constructing the bicyclic scaffold through enantioselective cyclization or desymmetrization of tropinone derivatives . Key steps include:

  • Cyclization : Formation of the azabicyclo core via intramolecular reactions, often using chiral catalysts to ensure enantiomeric purity.
  • Functionalization : Introduction of the hydroxymethyl group at the 5-position through nucleophilic substitution or oxidation-reduction sequences.
  • Hydrochloride salt formation : Final purification via crystallization in hydrochloric acid.
    Methodological Tip: Optimize reaction solvents (e.g., THF, dichloromethane) and temperatures (reflux conditions) to enhance yield and purity .

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify bicyclic geometry and substituent positions (e.g., hydroxymethyl at C5) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 177.67 for [M-Cl]+^+) and fragmentation patterns .
  • X-ray crystallography : Resolves absolute stereochemistry and hydrogen bonding in the hydrochloride salt .
    Example: The compound’s SMILES string (C1CC2(CCN(C1)C2)CO.Cl ) and InChIKey (FEGIVMPWVFOFAQ-UHFFFAOYSA-N) are critical for database validation .

Q. What preliminary biological activities are associated with this compound?

The compound’s tropane alkaloid-like structure suggests interactions with neurotransmitter systems, particularly muscarinic and nicotinic acetylcholine receptors . Early studies indicate:

  • Analgesic potential : Modulation of pain pathways via receptor antagonism .
  • Cognitive effects : Structural analogs show activity in memory-related assays .
    Experimental Design: Use radioligand binding assays (e.g., 3^3H-QNB for muscarinic receptors) to quantify affinity .

Advanced Research Questions

Q. How can synthesis be optimized to improve enantiomeric excess (ee) and scalability?

  • Catalyst screening : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts .
  • Process intensification : Continuous flow reactors for precise control of cyclization kinetics .
  • Purification : Chiral chromatography or recrystallization to achieve >98% ee .
    Data Insight: Pilot-scale trials reported in patent literature (e.g., ethyl isonipecotate intermediates) highlight scalable routes .

Q. What advanced techniques are used to study receptor binding kinetics and selectivity?

  • Surface plasmon resonance (SPR) : Real-time monitoring of receptor-ligand interactions .
  • Cryo-EM : Visualize binding conformations in nicotinic receptor subtypes .
  • Molecular dynamics simulations : Predict binding free energy and residence times .
    Contradiction Analysis: Discrepancies in reported IC50_{50} values may arise from assay conditions (e.g., buffer pH, cell lines) .

Q. How does modifying the bicyclic scaffold (e.g., ring size, substituents) alter pharmacological profiles?

Modification Impact Evidence
Ring expansion (e.g., azabicyclo[3.3.1]nonane)Increased receptor subtype selectivity
Hydroxymethyl → amine Enhanced CNS penetration
Chlorophenyl addition Improved analgesic potency

Methodological Note: Use SAR (structure-activity relationship) studies with combinatorial libraries to prioritize derivatives .

Q. How can contradictions in reported solubility and stability data be resolved?

  • Standardized protocols : Adopt USP guidelines for solubility testing (e.g., shake-flask method in PBS) .
  • Accelerated stability studies : Monitor degradation under varying pH, temperature, and light .
  • Cross-lab validation : Collaborative studies to reconcile disparities (e.g., aqueous solubility discrepancies in vs. ).

Key Recommendations for Researchers

  • Prioritize enantioselective synthesis for pharmacological relevance .
  • Validate biological activity using orthogonal assays (e.g., electrophysiology + SPR) .
  • Leverage computational tools (e.g., docking, QSAR) for scaffold optimization .

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